{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE
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Overview
Description
{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE is a synthetic organic compound that belongs to the class of sulfonyl piperazine derivatives This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, a piperazine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE typically involves multiple steps:
Formation of the Fluorophenyl Sulfonyl Chloride: The initial step involves the reaction of 4-fluorobenzenesulfonyl chloride with piperazine under basic conditions to form 4-[(4-fluorophenyl)sulfonyl]piperazine.
Coupling with 5-Methyl-2-Furyl Methanone: The intermediate product is then coupled with 5-methyl-2-furyl methanone in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets are of interest for the development of new drugs.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE involves its interaction with specific molecular targets. The fluorophenyl group and the sulfonyl group are key functional groups that contribute to its activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE: Similar structure with a chlorine atom instead of a fluorine atom.
{4-[(4-BROMOPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE: Similar structure with a bromine atom instead of a fluorine atom.
{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The uniqueness of {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(5-methylfuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-12-2-7-15(23-12)16(20)18-8-10-19(11-9-18)24(21,22)14-5-3-13(17)4-6-14/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIULEBWLSTVGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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